molecular formula C8H14O3 B008521 Isobutyl 3,4-epoxybutyrate CAS No. 100181-71-3

Isobutyl 3,4-epoxybutyrate

Cat. No. B008521
M. Wt: 158.19 g/mol
InChI Key: KLQCEQLRGRMLBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobutyl 3,4-epoxybutyrate (IBE) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IBE is a type of epoxy ester that is synthesized through a specific method.

Mechanism Of Action

The mechanism of action of Isobutyl 3,4-epoxybutyrate in different applications varies. In material science, Isobutyl 3,4-epoxybutyrate acts as a cross-linking agent, forming a network of polymer chains. In biotechnology, Isobutyl 3,4-epoxybutyrate is used as a substrate for the production of chiral compounds through enzymatic reactions. In pharmaceuticals, Isobutyl 3,4-epoxybutyrate has been shown to induce apoptosis in cancer cells through the activation of caspase-3.

Biochemical And Physiological Effects

Isobutyl 3,4-epoxybutyrate has been shown to have various biochemical and physiological effects. In animal studies, Isobutyl 3,4-epoxybutyrate has been shown to have low toxicity and is rapidly metabolized in the liver. Isobutyl 3,4-epoxybutyrate has been shown to affect the expression of genes involved in apoptosis and cell proliferation. In addition, Isobutyl 3,4-epoxybutyrate has been shown to affect the activity of enzymes involved in the metabolism of drugs.

Advantages And Limitations For Lab Experiments

Isobutyl 3,4-epoxybutyrate has several advantages for lab experiments, including its ease of synthesis, low toxicity, and high purity. However, Isobutyl 3,4-epoxybutyrate has limitations, such as its limited solubility in water, which can affect its application in certain experiments.

Future Directions

For the study of Isobutyl 3,4-epoxybutyrate include the development of new synthesis methods and the study of its potential therapeutic applications.

Scientific Research Applications

Isobutyl 3,4-epoxybutyrate has been studied for its potential applications in various fields, including material science, biotechnology, and pharmaceuticals. In material science, Isobutyl 3,4-epoxybutyrate has been used as a cross-linking agent for polymers, improving their mechanical properties. In biotechnology, Isobutyl 3,4-epoxybutyrate has been used as a substrate for the production of chiral compounds, which are used in the synthesis of pharmaceuticals. In pharmaceuticals, Isobutyl 3,4-epoxybutyrate has been studied for its potential use as an anticancer agent.

properties

CAS RN

100181-71-3

Product Name

Isobutyl 3,4-epoxybutyrate

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

2-methylpropyl 2-(oxiran-2-yl)acetate

InChI

InChI=1S/C8H14O3/c1-6(2)4-11-8(9)3-7-5-10-7/h6-7H,3-5H2,1-2H3

InChI Key

KLQCEQLRGRMLBI-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)CC1CO1

Canonical SMILES

CC(C)COC(=O)CC1CO1

Pictograms

Irritant; Environmental Hazard

synonyms

ISOBUTYL 3,4-EPOXYBUTYRATE

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Sodium tungstate dihydrate (0.852 g, 2.5 mmol), 85% phosphoric acid (0.850 ml, 5 mmol) 36.3% hydrogen peroxide (5.6 ml, 60 mmol) were dissolved in 20 ml of water and the pH was adjusted to 1.6 by 10% sulphuric acid. The solution was heated to 70° C., and under vigorous stirring a solution of 2-methylpropyl 3-butenoate (7.1 g, 50 mmol), trimethylcaprylammonium chloride (0.41 g) in 1,2-dichloroethane (15 ml) was added. After 6 hours the mixture was cooled, then the layers were separated. The aqueous phase was washed with 30 ml of dichloroethane. Organic layers were collected, washed with 2×40 ml of saturated solution or sodium sulphite, dried and distilled. The title compound was obtained as a colourless oil, b.p. 104°-108° 30 mmHg.
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trimethylcaprylammonium chloride
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0.41 g
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